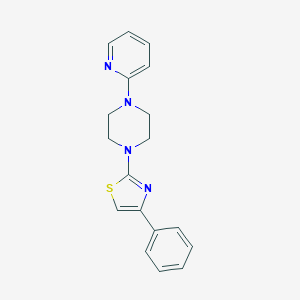
1-(3,5-Dimethylphenyl)pyrrolidin-2-one
Descripción general
Descripción
1-(3,5-Dimethylphenyl)pyrrolidin-2-one, commonly known as DMPK, is a synthetic compound that belongs to the class of pyrrolidones. It is widely used in scientific research for its unique properties, including its ability to cross the blood-brain barrier and its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
DMPK works by inhibiting the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, DMPK increases the levels of these neurotransmitters in the brain, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
DMPK has been shown to have a range of biochemical and physiological effects, including the ability to increase levels of neurotransmitters in the brain, reduce oxidative stress, and prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPK has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its potential as a therapeutic agent for various diseases. However, it also has some limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on DMPK, including further studies on its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and drug addiction. Additionally, research is needed to determine the optimal dosage and administration of DMPK and to investigate its potential side effects and interactions with other drugs.
Aplicaciones Científicas De Investigación
DMPK has been extensively studied for its potential as a therapeutic agent in various diseases, including Alzheimer's disease, Parkinson's disease, and drug addiction. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
1-(3,5-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-9-6-10(2)8-11(7-9)13-5-3-4-12(13)14/h6-8H,3-5H2,1-2H3 |
Clave InChI |
OQCOZQAALBYNRH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CCCC2=O)C |
SMILES canónico |
CC1=CC(=CC(=C1)N2CCCC2=O)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B299503.png)
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299506.png)
![N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B299508.png)

![2-chloro-4,5-difluoro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B299515.png)
![3-bromo-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299516.png)

![N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)
![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)

![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
